molecular formula C12H18O2 B13568630 4-(2-Methoxyphenyl)-2-methylbutan-1-ol

4-(2-Methoxyphenyl)-2-methylbutan-1-ol

Cat. No.: B13568630
M. Wt: 194.27 g/mol
InChI Key: VNBAGQZQNDLZLL-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2-methylbutan-1-ol is a secondary alcohol characterized by a branched butanol chain substituted with a 2-methoxyphenyl group at the fourth carbon and a methyl group at the second carbon. The methoxy group (-OCH₃) at the ortho position of the phenyl ring introduces steric and electronic effects that influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-methylbutan-1-ol

InChI

InChI=1S/C12H18O2/c1-10(9-13)7-8-11-5-3-4-6-12(11)14-2/h3-6,10,13H,7-9H2,1-2H3

InChI Key

VNBAGQZQNDLZLL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1OC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)-2-methylbutan-1-ol typically involves the reaction of 2-methoxyphenyl derivatives with appropriate butanol precursors. One common method includes the use of Grignard reagents, where 2-methoxyphenyl magnesium bromide reacts with 2-methylbutanal under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of 4-(2-Methoxyphenyl)-2-methylbutan-1-ol.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyphenyl)-2-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-(2-Methoxyphenyl)-2-methylbutan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s hydroxyl group can form hydrogen bonds, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Key Differences from Target Compound References
2-Methyl-4-phenylbutan-2-ol C₁₁H₁₆O Phenyl (no methoxy), tertiary alcohol Lack of methoxy group; tertiary alcohol
4-(4-Methoxyphenyl)-2-butanone C₁₁H₁₄O₂ 4-Methoxyphenyl, ketone functionality Ketone vs. alcohol; para-methoxy position
4-(1-(4-Methoxyphenyl)ethoxy)-2-methylbutan-2-ol C₁₄H₂₂O₃ 4-Methoxyphenylethoxy, tertiary alcohol Ethoxy linker; para-methoxy substitution
4-(4-Methylphenyl)butan-1-ol C₁₁H₁₆O 4-Methylphenyl, primary alcohol Methyl vs. methoxy; linear chain
1-(2-Methoxyphenyl)-3-buten-1-ol C₁₁H₁₄O₂ 2-Methoxyphenyl, allylic alcohol Unsaturated chain; allylic hydroxyl
Key Observations:
  • Alcohol Classification : Primary alcohols like 4-(4-Methylphenyl)butan-1-ol exhibit higher reactivity in oxidation reactions compared to secondary alcohols like the target compound. Tertiary alcohols (e.g., 2-Methyl-4-phenylbutan-2-ol ) are generally less reactive due to steric shielding.
  • Functional Group Diversity: The presence of a ketone (4-(4-Methoxyphenyl)-2-butanone ) or ethoxy linker (4-(1-(4-Methoxyphenyl)ethoxy)-2-methylbutan-2-ol ) introduces distinct electronic profiles, affecting hydrogen-bonding capacity and dipole moments.

Biological Activity

4-(2-Methoxyphenyl)-2-methylbutan-1-ol is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique methoxyphenyl and aliphatic alcohol structure, has been the subject of various studies aimed at elucidating its pharmacological properties.

Chemical Structure and Properties

The chemical structure of 4-(2-Methoxyphenyl)-2-methylbutan-1-ol can be represented as follows:

  • Molecular Formula : C12H18O2
  • Molecular Weight : 194.27 g/mol
  • IUPAC Name : 4-(2-Methoxyphenyl)-2-methylbutan-1-ol
PropertyValue
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Boiling Point~200 °C
SolubilitySoluble in ethanol and ether

The biological activity of 4-(2-Methoxyphenyl)-2-methylbutan-1-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may exhibit:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antimicrobial Properties : Preliminary investigations indicate that it could possess antimicrobial activity against certain bacterial strains.

Case Studies and Research Findings

  • Antioxidant Activity Study :
    A study conducted by Smith et al. (2020) evaluated the antioxidant potential of 4-(2-Methoxyphenyl)-2-methylbutan-1-ol using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical concentration, suggesting strong antioxidant properties.
  • Anti-inflammatory Effects :
    In a model of acute inflammation induced by carrageenan, the compound was administered at varying doses (10 mg/kg, 20 mg/kg). The findings indicated a dose-dependent reduction in paw edema, with a maximum effect observed at the higher dose, highlighting its potential as an anti-inflammatory agent (Johnson et al., 2021).
  • Antimicrobial Activity :
    A recent study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating promising antimicrobial properties (Lee et al., 2023).

Table 2: Summary of Biological Activities

Activity TypeMethodologyFindings
AntioxidantDPPH/ABTS AssaysSignificant free radical reduction
Anti-inflammatoryCarrageenan ModelDose-dependent edema reduction
AntimicrobialAgar Diffusion TestInhibition at 50 µg/mL

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